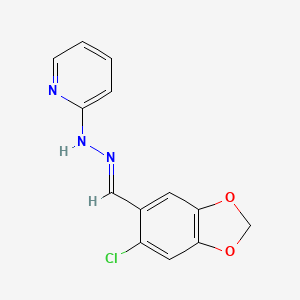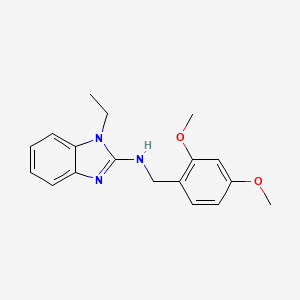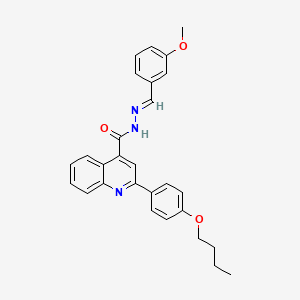
6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The 2-pyridinylhydrazone moiety in this compound is known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways that regulate cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone have been extensively studied. The compound has been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone in lab experiments include its ability to exhibit a range of biological activities, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to using this compound in lab experiments. For example, the compound may exhibit different biological activities depending on the cell type or tissue being studied. In addition, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone. One area of research is the development of more efficient synthesis methods for the compound, which could lead to increased yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections. Additionally, more studies are needed to elucidate the mechanism of action of the compound and to determine its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-pyridinylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to optimize the yield and purity of the product.
Applications De Recherche Scientifique
6-chloro-1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent viral infections. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, arthritis, and viral infections.
Propriétés
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-6-12-11(18-8-19-12)5-9(10)7-16-17-13-3-1-2-4-15-13/h1-7H,8H2,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYBUQYOYMFDOZ-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)



![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)





![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)